2-(4-Methoxyphenyl)thiomorpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)thiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-13-10-4-2-9(3-5-10)11-8-12-6-7-14-11/h2-5,11-12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPWTYUHWOWUHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001298791 | |
| Record name | 2-(4-Methoxyphenyl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001298791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001940-39-1 | |
| Record name | 2-(4-Methoxyphenyl)thiomorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001940-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenyl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001298791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Pathways to 2 4 Methoxyphenyl Thiomorpholine and Its Research Analogues
Classical and Foundational Synthetic Routes to Thiomorpholine (B91149) Derivatives
The construction of the thiomorpholine scaffold, a six-membered heterocycle containing both sulfur and nitrogen atoms, can be achieved through several classical and effective synthetic strategies. jchemrev.com These methods provide the fundamental framework upon which more complex, substituted thiomorpholines are built.
Cyclization Reactions for Thiomorpholine Ring Formation
Cyclization reactions are a cornerstone of heterocyclic synthesis, and the formation of the thiomorpholine ring is no exception. youtube.com A common approach involves the reaction of a bifunctional precursor containing both a nucleophilic amine and a nucleophilic thiol or their synthetic equivalents with a dielectrophilic species.
One well-established route involves the reaction of diethanolamine. This starting material is converted into an amino-mustard species, which then undergoes cyclization upon treatment with a sulfide (B99878) source like sodium sulfide to yield the thiomorpholine ring. nih.govacs.org Another strategy employs the reaction between 2-mercaptoethanol (B42355) and aziridine, which, after further transformation to a 2-(2-chloroethylthio)ethylamine hydrochloride intermediate, cyclizes in the presence of a base such as triethylamine (B128534) to form thiomorpholine. nih.govacs.org
A more recent development utilizes a telescoped photochemical thiol-ene reaction in a continuous flow system. acs.orgresearchgate.netchemrxiv.org This method starts with the reaction of cysteamine (B1669678) hydrochloride and vinyl chloride, catalyzed by a photocatalyst like 9-fluorenone (B1672902), to form a half-mustard intermediate. nih.govresearchgate.net Subsequent base-mediated cyclization affords thiomorpholine in high yield. nih.govresearchgate.net This approach offers advantages in terms of efficiency and scalability. nih.gov
| Starting Materials | Key Reagents/Conditions | Product | Reference |
| Diethanolamine | Sodium sulfide | Thiomorpholine | nih.govacs.org |
| 2-Mercaptoethanol, Aziridine | Triethylamine | Thiomorpholine | nih.govacs.org |
| Cysteamine hydrochloride, Vinyl chloride | 9-fluorenone (photocatalyst), Base | Thiomorpholine | nih.govresearchgate.net |
| Ethyl mercaptoacetate, Aziridine | LiAlH4 (reduction) | Thiomorpholine | nih.govacs.org |
| This table summarizes various cyclization approaches to the unsubstituted thiomorpholine ring. |
Reductive Amination Strategies in Thiomorpholine Synthesis
Reductive amination is a powerful and widely used method for the formation of C-N bonds in pharmaceutical synthesis. nih.gov This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. While direct application to the synthesis of the unsubstituted thiomorpholine ring from simple, acyclic precursors is less common, this strategy is highly valuable for the synthesis of N-substituted thiomorpholines and can be adapted for the introduction of substituents on the carbon framework. For instance, a precursor containing a ketone or aldehyde and a thiol could be reacted with ammonia (B1221849) or an ammonia surrogate, followed by reduction and subsequent cyclization. The versatility of reductive amination makes it a key tool in the organic chemist's arsenal (B13267) for creating diverse amine-containing molecules. mdpi.com
Nucleophilic Substitution Approaches to Thiomorpholine Ring Systems
Nucleophilic substitution reactions are fundamental to the construction of many heterocyclic systems. youtube.com In the context of thiomorpholine synthesis, this can involve either intramolecular or intermolecular processes.
An intramolecular SN2 reaction is a common strategy, where a molecule containing both a nucleophilic amine and a leaving group on a carbon chain with a thiol at the appropriate position can cyclize to form the thiomorpholine ring. researchgate.net For example, a haloalkylamine derivative with a protected thiol can be deprotected and cyclized under basic conditions.
Intermolecular nucleophilic substitution can also be employed. A classic example is the reaction of a dihaloalkane with a reagent that can provide both the sulfur and nitrogen atoms, or a stepwise reaction where a haloalkane is first reacted with a thiol-containing nucleophile, followed by reaction with an amine. mdpi.com A notable example is the synthesis of 4-(4-nitrophenyl)thiomorpholine (B1608610) through the nucleophilic aromatic substitution of 4-fluoronitrobenzene with thiomorpholine. mdpi.comresearchgate.net This demonstrates how a pre-formed thiomorpholine ring can be functionalized at the nitrogen atom via nucleophilic substitution.
Targeted Synthesis of 2-(4-Methoxyphenyl)thiomorpholine
The synthesis of the specific compound this compound requires strategies that allow for the introduction of the 4-methoxyphenyl (B3050149) group at the C-2 position of the thiomorpholine ring. This can be achieved through either the construction of the ring from a precursor already containing this substituent or by the functionalization of a pre-existing thiomorpholine or a related heterocyclic system.
Regioselective Functionalization at the C-2 Position
Achieving regioselective functionalization at the C-2 position of the thiomorpholine ring is a key challenge. nih.gov The inherent reactivity of the ring system, particularly the nitrogen and sulfur atoms, must be considered.
One potential strategy involves the C-H functionalization of a suitable thiomorpholine precursor. While direct C-H activation at the C-2 position of thiomorpholine itself can be challenging, the use of directing groups or specific catalysts can facilitate such transformations. mdpi.com For example, N-substituted thiomorpholines can influence the regioselectivity of metallation and subsequent reaction with an electrophile.
Another approach is to construct the ring from a starting material that already contains the 4-methoxyphenyl group at the desired position. For instance, a reaction between 2-bromo-1-(4-methoxyphenyl)ethan-1-one and a protected aminoethanethiol (B8698679) could be envisioned. The ketone would provide the carbon atom at the C-2 position with the desired substituent. Subsequent reduction and cyclization would lead to the target molecule.
The synthesis of related 2-substituted heterocyclic systems provides valuable insights. For example, methods for the synthesis of 2-substituted tetraphenylenes have been developed through transition-metal-catalyzed derivatization, showcasing how specific positions on a ring can be targeted. beilstein-journals.org Similarly, the synthesis of 2-substituted morpholine (B109124) congeners has been achieved through the ring-opening of activated precursors followed by functionalization. acs.org
Stereochemical Control in the Synthesis of Chiral this compound Isomers
When the C-2 position of the thiomorpholine ring is substituted, it becomes a stereocenter. Therefore, the synthesis of enantiomerically pure or enriched isomers of this compound is a significant consideration, particularly for applications in medicinal chemistry.
Stereoselective synthesis can be achieved through several approaches. youtube.com One method involves the use of a chiral starting material that already possesses the desired stereochemistry. For example, a chiral amino acid derivative could be used as a precursor to introduce the stereocenter that will become the C-2 position of the thiomorpholine ring.
Alternatively, an asymmetric reaction can be employed to create the stereocenter during the synthesis. This could involve the use of a chiral catalyst or a chiral auxiliary. For instance, the asymmetric reduction of an imine intermediate formed from a precursor containing the 4-methoxyphenyl group could establish the stereochemistry at the C-2 position. The Julia-Kocienski olefination is a known method for the stereoselective synthesis of alkenes, and similar principles of stereocontrol could be adapted to the synthesis of chiral heterocycles. organic-chemistry.org
The synthesis of chiral 1,2-trans-thioaldoses highlights the potential for achieving high stereoselectivity in the formation of C-S bonds adjacent to a stereocenter. uiowa.edu Furthermore, the synthesis of chiral thiamorpholin-2-ones has been reported, demonstrating that the thiomorpholine scaffold can be constructed with stereochemical control. researchgate.net
| Strategy | Description | Example Precursors/Reagents |
| Chiral Pool Synthesis | Utilization of a readily available chiral starting material. | Chiral amino acid derivatives, chiral epoxides. |
| Asymmetric Catalysis | Employment of a chiral catalyst to induce stereoselectivity. | Chiral reducing agents for imine reduction, chiral Lewis acids. |
| Chiral Auxiliaries | Temporary attachment of a chiral group to guide the stereochemical outcome. | Evans auxiliaries or similar chiral directing groups. |
| This table outlines general strategies for achieving stereochemical control in the synthesis of chiral 2-substituted thiomorpholines. |
Advanced Derivatization Strategies for this compound Analogues
The structural scaffold of this compound offers multiple sites for chemical modification, allowing for the generation of diverse analogues with potentially enhanced biological activities.
N-Substitution Reactions on the Thiomorpholine Nitrogen Atom
The nitrogen atom of the thiomorpholine ring is a common site for derivatization. N-arylation can be achieved through nucleophilic aromatic substitution reactions. For example, reacting thiomorpholine with 4-fluoronitrobenzene in acetonitrile (B52724) in the presence of a base like triethylamine yields 4-(4-nitrophenyl)thiomorpholine. mdpi.com This reaction is also amenable to combinatorial synthesis approaches. mdpi.com Another method involves the reaction of thiomorpholine with 4-chloronitrobenzene in 1-butanol. mdpi.com A transition metal-free N-arylation has also been demonstrated using (4-nitrophenyl)(phenyl)iodonium triflate. mdpi.com
Modifications of the 4-Methoxyphenyl Moiety
The 4-methoxyphenyl group provides another avenue for structural diversification. The methoxy (B1213986) group itself or other positions on the phenyl ring can be altered. For instance, reactions involving (4-methoxyphenyl)amine and its trimethylsilyl (B98337) derivative with various isocyanates have been studied to produce ureas and formamides. researchgate.net
Sulfur Atom Modifications (e.g., Sulfoxidation, Sulfone Formation)
The sulfur atom in the thiomorpholine ring is a "metabolically soft spot" and can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. mdpi.com This transformation can alter the lipophilicity and other physicochemical properties of the molecule. mdpi.com Various oxidizing agents can be employed for this purpose. For instance, m-chloroperoxybenzoic acid (m-CPBA) is a common reagent for the oxidation of sulfides to sulfones. organic-chemistry.org Hydrogen peroxide (H2O2) in the presence of a catalyst, such as tantalum carbide or niobium carbide, can selectively produce sulfoxides or sulfones, respectively. organic-chemistry.orgorganic-chemistry.org Selectfluor is another efficient reagent for the oxidation of sulfides to sulfoxides and sulfones using water as the oxygen source. organic-chemistry.orgorganic-chemistry.org
| Modification | Reagents/Conditions | Product |
| Sulfoxidation | H2O2 / Tantalum carbide | Sulfoxide organic-chemistry.orgorganic-chemistry.org |
| Sulfoxidation | m-CPBA (1 equivalent) | Sulfoxide |
| Sulfone Formation | H2O2 / Niobium carbide | Sulfone organic-chemistry.orgorganic-chemistry.org |
| Sulfone Formation | m-CPBA (2+ equivalents) | Sulfone organic-chemistry.org |
| Sulfoxidation/Sulfone Formation | Selectfluor / H2O | Sulfoxide or Sulfone organic-chemistry.orgorganic-chemistry.org |
Incorporation into Hybrid Molecular Scaffolds (e.g., Thiazole-Thiomorpholine Hybrids)
Hybrid molecules, which combine two or more pharmacophores, are a growing area of interest in drug discovery. nih.gov The synthesis of hybrid structures containing a thiazole (B1198619) ring linked to other nuclei has gained popularity due to the diverse biological activities of thiazoles. nih.govnih.gov Methodologies for creating such hybrids often involve the Hantzsch thiazole synthesis, which utilizes phenacyl bromide as a key substrate. nih.gov The creation of thiazole-thiomorpholine hybrids would involve synthetic strategies that link these two heterocyclic systems. While specific examples for this compound are not detailed in the provided results, the general principles of hybrid synthesis are well-established. nih.govrsc.org
Green Chemistry Approaches in Thiomorpholine Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of heterocyclic synthesis, this includes the use of safer solvents, catalysts, and more efficient reactions. rasayanjournal.co.in
One significant green approach is the use of continuous flow chemistry, as mentioned earlier, which can lead to higher efficiency and safety. researchgate.netchemrxiv.orgacs.org The use of water as a solvent, where possible, is another key green strategy. For example, a synthetic pathway for 2-aminothiophenes has been developed in water using a functionalized polyacrylonitrile (B21495) fiber as a catalyst. nih.gov
Other green methodologies applicable to thiomorpholine synthesis include:
Microwave-assisted synthesis: This can lead to shorter reaction times and higher yields. rasayanjournal.co.innih.gov
Ultrasonication: Can also accelerate reactions and improve efficiency. rsc.orgrasayanjournal.co.in
Multicomponent reactions (MCRs): These reactions combine three or more reactants in a single step, reducing waste and improving atom economy. rasayanjournal.co.in
Solvent-free reactions: Conducting reactions without a solvent can significantly reduce environmental impact. rasayanjournal.co.in
Use of "green solvents": Ionic liquids and deep eutectic solvents are being explored as more environmentally benign alternatives to traditional organic solvents. rasayanjournal.co.innih.gov
The application of these green chemistry principles to the synthesis of this compound and its analogues can lead to more sustainable and efficient production methods. rasayanjournal.co.innih.gov
Microwave-Assisted Synthetic Methods
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. organic-chemistry.orgnih.gov This technology is particularly advantageous in the synthesis of heterocyclic compounds. mdpi.com
While a specific microwave-assisted synthesis for this compound is not extensively documented in peer-reviewed literature, the synthesis of analogous structures suggests a viable pathway. A plausible approach involves the microwave-assisted Gewald reaction, which is used for the synthesis of substituted 2-aminothiophenes. organic-chemistry.org This methodology utilizes arylacetaldehydes as starting materials. For the synthesis of the target compound, a similar strategy could be envisioned, potentially starting from 4-methoxyphenylacetaldehyde and a suitable amino-thiol precursor under microwave irradiation. The reaction's efficiency is significantly enhanced by microwave energy, reducing reaction times from hours to mere minutes. organic-chemistry.org
Another relevant example is the microwave-assisted synthesis of 2'-O-aryluridine derivatives, where microwave irradiation facilitates the reaction between an alcohol and an anhydrouridine without the need for a base or solvent in some cases. nih.gov This highlights the potential for microwave energy to promote bond formation between an aromatic moiety and a heterocyclic ring system, a key step in the formation of this compound.
The synthesis of various heterocyclic systems, such as 2-aryl-1,8-naphthyridines and 1,4-dihydropyridines, has been successfully achieved using microwave irradiation, underscoring the broad applicability of this technology in heterocyclic chemistry. researchgate.net These examples provide a strong basis for developing a dedicated microwave-assisted protocol for the synthesis of this compound.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Related Heterocycles
| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
| Gewald Reaction for 2-Aminothiophenes | 4 hours | 20 minutes | Significant | organic-chemistry.org |
| Knoevenagel Condensation | Several hours | 2.5 times faster | Moderate | researchgate.net |
| Hantzsch Dihydropyridine Synthesis | Reflux | Minutes | Similar to higher | researchgate.net |
Solvent-Free and Environmentally Benign Reaction Systems
The development of solvent-free and environmentally friendly synthetic methods is a cornerstone of green chemistry, aiming to reduce waste and the use of hazardous substances. journalijar.comrsc.orgnih.gov Such approaches are highly desirable for the synthesis of pharmaceutical intermediates and other fine chemicals.
A notable example of a solvent-free approach is the synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol through a Mannich reaction. researchgate.net This reaction was carried out using infrared light irradiation as a non-conventional energy source, eliminating the need for a solvent and resulting in a completed reaction within 8 minutes. researchgate.net This method, which involves a methoxy-substituted phenol (B47542) and thiomorpholine, provides a strong precedent for the solvent-free synthesis of structurally related compounds like this compound.
Furthermore, the synthesis of 4-(4-nitrophenyl)thiomorpholine, a close analogue, has been achieved through a nucleophilic aromatic substitution reaction between 4-fluoronitrobenzene and thiomorpholine. mdpi.com While this particular procedure was conducted in acetonitrile, the principles of solvent-free synthesis could be applied by performing the reaction neat, potentially with microwave or infrared activation to facilitate the reaction.
Catalyst-free systems also contribute to the environmental benignity of a synthetic process. The synthesis of 2-arylbenzothiazoles has been demonstrated in a catalyst-free system using an air/DMSO oxidant system, offering a simple and efficient route. organic-chemistry.org This indicates the feasibility of designing syntheses for related sulfur-containing heterocycles that avoid heavy metal catalysts.
Mechanochemical methods, such as ball milling, represent another powerful solvent-free technique. The synthesis of azo dyes has been efficiently achieved using ball milling under catalyst- and solvent-free conditions, showcasing the potential of this method for a variety of organic transformations. rsc.org
The overarching goal of these environmentally benign approaches is to create more sustainable chemical processes. By eliminating solvents, reducing energy consumption, and avoiding hazardous reagents, the synthesis of compounds like this compound can be made more efficient and ecologically responsible. researchgate.netrsc.org
Table 2: Examples of Environmentally Benign Synthetic Approaches
| Synthetic Target | Method | Key Features | Reference |
| 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol | Infrared irradiation, solvent-free | Rapid reaction, no solvent | researchgate.net |
| 2-Arylbenzothiazoles | Catalyst-free, air/DMSO oxidant | No catalyst, mild conditions | organic-chemistry.org |
| Azo dyes | Ball milling | Solvent-free, catalyst-free | rsc.org |
| m-Terphenyls | Metal-free, solvent-free | One-pot, tandem reaction | rsc.org |
Advanced Spectroscopic and Structural Elucidation Methodologies for 2 4 Methoxyphenyl Thiomorpholine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.
Proton (¹H) NMR spectroscopy reveals the chemical environment, number, and connectivity of protons in a molecule. In 2-(4-Methoxyphenyl)thiomorpholine, the thiomorpholine (B91149) ring typically adopts a chair conformation to minimize steric strain. This results in chemically distinct axial and equatorial protons on the methylene (B1212753) carbons, which would exhibit different chemical shifts and coupling constants.
The proton at the C2 position, being adjacent to both a sulfur atom and a nitrogen atom as well as the phenyl ring, is expected to appear as a downfield multiplet. The aromatic protons of the para-substituted methoxyphenyl group would present as a characteristic AA'BB' system of two doublets. The methoxy (B1213986) group protons would yield a sharp singlet. The remaining thiomorpholine protons would produce complex multiplets in the aliphatic region. Analysis of the coupling constants (J-values) between these protons is crucial for confirming the chair conformation and determining the relative orientation of the substituents.
Predicted ¹H NMR Spectral Data for this compound This table is based on established chemical shift principles and data from analogous structures. Actual experimental values may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| H-2', H-6' (Aromatic) | ~ 7.2 - 7.4 | Doublet (d) | Protons on the phenyl ring adjacent to the thiomorpholine substituent. |
| H-3', H-5' (Aromatic) | ~ 6.8 - 7.0 | Doublet (d) | Protons on the phenyl ring adjacent to the methoxy group. |
| H-2 (Methine) | ~ 4.1 - 4.5 | Multiplet (m) | Chiral center proton, shifted downfield by adjacent S, N, and aryl groups. |
| -OCH₃ (Methoxy) | ~ 3.8 | Singlet (s) | Protons of the methoxy group. |
| H-6 (Thiomorpholine) | ~ 3.1 - 3.5 | Multiplet (m) | Methylene protons adjacent to the nitrogen atom. |
| H-3, H-5 (Thiomorpholine) | ~ 2.6 - 3.0 | Multiplet (m) | Methylene protons adjacent to the sulfur atom. chemicalbook.com |
| NH (Amine) | Variable | Broad Singlet (br s) | Chemical shift is dependent on solvent and concentration. |
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for a direct count of the non-equivalent carbons. For this compound, ten unique carbon signals are expected.
The chemical shifts are indicative of the carbon's functional group and electronic environment. The carbon of the methoxy group appears around 55 ppm, while the aliphatic carbons of the thiomorpholine ring resonate at lower field. rsc.org The C2 carbon, substituted with three different groups (N, S, aryl), would be found further downfield in the aliphatic region. The aromatic carbons produce signals in the 114-160 ppm range, with the oxygen-bearing carbon (C-4') having the highest chemical shift.
Predicted ¹³C NMR Spectral Data for this compound This table is based on established chemical shift principles and data from analogous structures. Actual experimental values may vary.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-4' (Aromatic) | ~ 159 - 161 | Aromatic carbon attached to the -OCH₃ group. |
| C-1' (Aromatic) | ~ 130 - 133 | Quaternary aromatic carbon attached to the thiomorpholine ring. |
| C-2', C-6' (Aromatic) | ~ 128 - 130 | Aromatic CH carbons adjacent to the thiomorpholine substituent. |
| C-3', C-5' (Aromatic) | ~ 114 - 116 | Aromatic CH carbons adjacent to the -OCH₃ group. mdpi.com |
| C-2 (Methine) | ~ 65 - 75 | Chiral center carbon, shifted downfield by N, S, and aryl substitution. |
| -OCH₃ (Methoxy) | ~ 55.0 - 55.5 | Methoxy carbon. rsc.org |
| C-6 (Thiomorpholine) | ~ 50.0 - 53.0 | Methylene carbon adjacent to the nitrogen atom. mdpi.com |
| C-3, C-5 (Thiomorpholine) | ~ 28.0 - 32.0 | Methylene carbons adjacent to the sulfur atom. |
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and understanding complex structural features. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. youtube.com It would show correlations between the H-2 proton and its neighbors on the thiomorpholine ring (H-3 protons), as well as between adjacent protons within the thiomorpholine ring itself (e.g., H-5 with H-6). This confirms the connectivity of the aliphatic system.
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These heteronuclear experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. wikipedia.org An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon in the ¹³C NMR spectrum, confirming the assignments made in the 1D analyses.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.edu For this compound, NOESY is critical for determining the preferred conformation. For instance, it could reveal spatial proximity between the H-2 proton and the aromatic H-2'/H-6' protons, providing evidence for the orientation of the methoxyphenyl group relative to the thiomorpholine ring.
The thiomorpholine moiety can act as a ligand in coordination chemistry, forming complexes with various metals. Should this compound be used to synthesize organometallic derivatives, heteronuclear NMR becomes a vital characterization tool. researchgate.net
For example, if the compound were part of a larger ligand system containing phosphorus and coordinated to a metal like palladium or platinum, ³¹P NMR spectroscopy would be employed. The chemical shift and coupling constants (e.g., ¹J(Pt-P)) of the phosphorus nucleus would provide direct information about the coordination environment of the metal center and the electronic properties of the ligands. huji.ac.il
Similarly, if an organometallic derivative were prepared by attaching a tin-containing group (e.g., tributyltin) to the molecule, ¹¹⁹Sn NMR would be used. The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry at the tin atom, making it an invaluable probe for structural elucidation in organotin chemistry.
Vibrational Spectroscopy for Functional Group and Molecular Fingerprinting
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, probe the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a characteristic "fingerprint" for a molecule and identifying the functional groups present. wikipedia.org
The FT-IR spectrum of this compound would display a series of characteristic absorption bands confirming the presence of its key structural components. The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and several C=C stretching bands in the 1610-1450 cm⁻¹ region. The aliphatic C-H bonds of the thiomorpholine ring would show strong stretching absorptions below 3000 cm⁻¹.
Crucially, the strong absorption band around 1250 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the aryl ether (methoxy group). The C-N and C-S bonds of the thiomorpholine ring would also produce characteristic bands in the fingerprint region (below 1400 cm⁻¹), although they can be more difficult to assign definitively without theoretical calculations. rsc.org
Predicted FT-IR Characteristic Absorption Bands for this compound This table presents expected vibrational frequencies based on standard correlation charts and data from similar compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3400 - 3300 | Medium, Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 2980 - 2850 | Strong |
| Aromatic C=C Stretch | 1610, 1585, 1515 | Strong to Medium |
| Asymmetric Aryl C-O-C Stretch | ~ 1250 | Strong |
| Symmetric Aryl C-O-C Stretch | ~ 1030 | Medium |
| Aliphatic C-N Stretch | 1200 - 1020 | Medium |
| C-S Stretch | 700 - 600 | Weak to Medium |
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy serves as a powerful analytical technique that provides complementary information to infrared (IR) spectroscopy for the structural elucidation of this compound. This method relies on the inelastic scattering of monochromatic light, which reveals the vibrational modes of the molecule. While IR spectroscopy is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. This makes it particularly effective for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum.
For this compound, key structural features can be assigned to specific Raman shifts. The vibrations of the thiomorpholine ring, particularly the C-S stretching and deformation modes, produce characteristic signals. The C-S stretching vibrations are typically found in the 600-800 cm⁻¹ region. The aromatic methoxyphenyl group exhibits strong Raman bands due to the high polarizability of the π-electron system. Aromatic C-C stretching vibrations usually appear in the 1400-1650 cm⁻¹ range, while the C-O stretching of the methoxy group can also be identified. The technique is sensitive enough to provide insights into the local environment and conformation of the molecule. researchgate.netnih.govmdpi.com
Table 1: Predicted Raman Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-C Stretch | Phenyl Ring | 1610 - 1580 | Strong |
| Aromatic C-C Stretch | Phenyl Ring | 1500 - 1400 | Medium-Strong |
| C-H Bend (in-plane) | Phenyl Ring | 1200 - 1000 | Medium |
| C-O Stretch | Methoxy Group | 1270 - 1230 | Medium |
| C-S Stretch | Thiomorpholine Ring | 800 - 600 | Medium-Weak |
| Ring Breathing | Thiomorpholine Ring | ~850 | Medium |
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Investigations
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. This technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula of this compound, distinguishing it from other compounds that may have the same nominal mass. For the molecular formula C₁₁H₁₅NOS, the theoretical exact mass can be calculated. Experimental HRMS analysis of a sample would yield a mass value that can be compared to this theoretical value, confirming the elemental composition with high confidence. For instance, HRMS analysis of related thiomorpholine derivatives has been used to confirm their calculated formulas with high precision. mdpi.com This capability is crucial for verifying the identity of a newly synthesized compound or an unknown analyte. core.ac.uknih.gov
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₅NOS |
| Theoretical Exact Mass [M+H]⁺ | 210.0947 |
| Observed Mass [M+H]⁺ | (Hypothetical) 210.0945 |
| Mass Accuracy (ppm) | (Hypothetical) -0.95 |
Fragmentation Pattern Analysis for Structural Corroboration
In mass spectrometry, the molecular ion (the ionized parent molecule) is often energetically unstable and breaks apart into smaller, characteristic fragment ions. libretexts.orgchemguide.co.uk Analyzing this fragmentation pattern provides a molecular fingerprint that helps to confirm the compound's structure. The fragmentation of this compound is expected to follow predictable pathways based on the stability of the resulting ions and neutral losses. miamioh.eduresearchgate.net
Key fragmentation pathways would likely involve:
Cleavage at the C-N bond: The bond connecting the thiomorpholine ring to the methoxyphenyl group can break, leading to fragments corresponding to each moiety. The stability of the resulting carbocations influences the intensity of these peaks. chemguide.co.uk
α-Cleavage: The bonds adjacent to the heteroatoms (N and S) in the thiomorpholine ring are susceptible to cleavage. This can lead to the opening of the ring and subsequent loss of small neutral molecules like ethene (C₂H₄). miamioh.edunih.gov
Loss of the Methoxy Group: The methoxy group on the phenyl ring can be lost as a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).
The study of these patterns, often aided by tandem MS (MS/MS) experiments, allows for the piecing together of the molecular structure, corroborating data from other analytical techniques. nih.govyoutube.com
Table 3: Plausible Mass Fragments of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description |
| 209 | [M-H]⁺ | Loss of a proton from the molecular ion. |
| 178 | [M-OCH₃]⁺ | Loss of the methoxy group. |
| 135 | [C₈H₇O]⁺ | Methoxyphenyl carboxonium ion. |
| 108 | [C₇H₈O]⁺ | Methoxybenzene radical cation. |
| 103 | [C₄H₉NS]⁺ | Thiomorpholine radical cation. |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and the absolute conformation of the molecule in the solid state.
Single Crystal X-ray Diffraction for Absolute Configuration and Conformation
Single Crystal X-ray Diffraction (SC-XRD) analysis requires growing a suitable, high-quality single crystal of this compound. carleton.edu When such a crystal is irradiated with an X-ray beam, it diffracts the X-rays in a unique pattern. By analyzing the positions and intensities of these diffracted spots, a complete model of the crystal structure can be built. mdpi.comnih.gov
For this compound, SC-XRD would definitively establish:
Conformation of the Thiomorpholine Ring: Studies on similar structures, such as 4-(4-nitrophenyl)thiomorpholine (B1608610), have shown that the thiomorpholine ring typically adopts a stable chair conformation. mdpi.comnih.govresearchgate.net
Substituent Orientation: The analysis would determine whether the 4-methoxyphenyl (B3050149) group occupies an axial or equatorial position on the chair conformer. In the related nitro-analogue, the substituent was found in a quasi-axial position. mdpi.comresearchgate.net
Intermolecular Interactions: The crystal packing reveals how individual molecules interact with each other through forces like hydrogen bonds or van der Waals interactions, which dictate the bulk properties of the solid. mdpi.com
Table 4: Typical Crystallographic Data from SC-XRD Analysis (Hypothetical/Based on Analogues)
| Parameter | Description | Expected Value/Information |
| Crystal System | The symmetry class of the crystal lattice. | Monoclinic or Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the basic repeating unit of the crystal. | Provides cell volume and density. |
| Conformation | The 3D shape of the molecule. | Thiomorpholine ring in chair conformation. |
| Bond Lengths (Å) | The distances between bonded atoms. | e.g., C-S, C-N, C-O, C-C |
| Bond Angles (°) | The angles between adjacent bonds. | e.g., C-S-C, C-N-C |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis of Derivatives
While SC-XRD analyzes a single point, Powder X-ray Diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. This makes it an invaluable tool for characterizing the crystalline phases of derivatives of this compound. A powdered sample contains millions of tiny crystallites in random orientations. When exposed to an X-ray beam, all possible diffraction peaks are generated simultaneously.
The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). This pattern is a unique fingerprint for a specific crystalline phase or polymorph. PXRD is crucial for:
Polymorph Screening: Identifying if a compound can exist in multiple crystalline forms (polymorphs), which can have different physical properties. researchgate.net
Purity Analysis: Confirming the phase purity of a synthesized batch and detecting the presence of any crystalline impurities or different polymorphic forms.
Quality Control: Ensuring batch-to-batch consistency in the production of crystalline materials.
Each derivative or polymorph of this compound would produce a distinct PXRD pattern, allowing for its unambiguous identification. researchgate.net
Table 5: Illustrative PXRD Peak Data for Two Hypothetical Polymorphs of a Derivative
| Position [°2θ] (Form A) | Relative Intensity (%) (Form A) | Position [°2θ] (Form B) | Relative Intensity (%) (Form B) |
| 8.5 | 100 | 9.2 | 85 |
| 12.1 | 65 | 11.5 | 100 |
| 15.8 | 40 | 16.3 | 50 |
| 19.3 | 80 | 20.1 | 95 |
| 22.7 | 55 | 23.4 | 70 |
Computational Chemistry and Theoretical Investigations of 2 4 Methoxyphenyl Thiomorpholine
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods provide a static, time-independent view of the molecule's preferred geometry, electronic structure, and reactivity indicators.
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 2-(4-Methoxyphenyl)thiomorpholine, calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a balance of accuracy and computational cost. openaccesspub.orgscispace.com
The geometry optimization would likely reveal that the thiomorpholine (B91149) ring adopts a low-energy chair conformation, which is a common feature for such six-membered saturated heterocycles. researchgate.netmdpi.com In this conformation, the 4-methoxyphenyl (B3050149) substituent at the C2 position can exist in either an axial or equatorial position. DFT calculations can determine the energy difference between these two conformers, with the equatorial position generally being more stable due to reduced steric hindrance. A study on the related compound 4-(4-nitrophenyl)thiomorpholine (B1608610) showed that while the 4-nitrophenyl group was quasi-axial in the crystal structure due to packing forces, DFT calculations of the isolated molecule favored a quasi-equatorial position. mdpi.com This highlights the importance of computational methods in understanding the intrinsic conformational preferences of the molecule absent intermolecular forces. mdpi.com
The optimized geometric parameters, including bond lengths and angles, provide a quantitative description of the molecular structure.
Table 1: Predicted Optimized Geometric Parameters for this compound using DFT This table is based on expected values from DFT calculations on analogous structures. Actual experimental or calculated values may vary.
| Parameter | Predicted Value (Å or °) | Description |
|---|---|---|
| C-S Bond Length | ~1.82 Å | Typical for a thioether within a saturated ring system. researchgate.net |
| C-N Bond Length | ~1.46 Å | Consistent with an N-C single bond in a heterocyclic amine. researchgate.net |
| C-O Bond Length | ~1.37 Å | Characteristic of an aryl ether bond. |
| C-S-C Angle | ~99.5° | The bond angle within the thiomorpholine ring is expected to be smaller than the ideal tetrahedral angle. mdpi.com |
| C-N-C Angle | ~111.5° | The bond angle within the thiomorpholine ring. researchgate.net |
Frontier Molecular Orbital (FMO) theory is a key component of reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital most likely to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
For this compound, the HOMO is expected to be distributed over the electron-rich regions: the sulfur and nitrogen atoms of the thiomorpholine ring and the electron-donating methoxy-substituted phenyl ring. This distribution identifies these areas as the primary sites for electrophilic attack. The LUMO is likely to be concentrated on the aromatic phenyl ring system. A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations can precisely map these orbitals and quantify their energy levels. nih.gov
Table 2: Predicted Electronic Properties of this compound from FMO Analysis This table presents hypothetical values based on typical results for similar aromatic heterocycles.
| Property | Predicted Value (eV) | Significance |
|---|---|---|
| HOMO Energy | ~ -5.5 eV | Relates to the ionization potential and nucleophilic character. |
| LUMO Energy | ~ -0.5 eV | Relates to the electron affinity and electrophilic character. |
An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across the molecule's surface. wolfram.com It is invaluable for predicting sites of nucleophilic and electrophilic attack and non-covalent interactions like hydrogen bonding. researchgate.net The map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). nih.gov
In the EPS map of this compound, the most negative potential (red) is anticipated around the oxygen atom of the methoxy (B1213986) group and, to a lesser extent, the nitrogen and sulfur atoms of the thiomorpholine ring. These regions are the most likely sites for hydrogen bond acceptance and interaction with electrophiles. nih.gov Conversely, the hydrogen atoms attached to the carbon framework, particularly the aromatic protons, would exhibit a positive potential (blue), making them potential hydrogen bond donors. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior
While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the study of the molecule's dynamic behavior, conformational flexibility, and interactions with its environment, such as a solvent.
MD simulations can model the conformational landscape of this compound in a solution phase. Conformational analysis is the study of the energetics between different spatial arrangements (rotamers). lumenlearning.com By simulating the molecule's movement over time, one can observe the flexibility of the thiomorpholine ring, including the potential for ring-flipping between different chair conformations.
These simulations would also explore the rotational freedom of the bond connecting the phenyl group to the thiomorpholine ring. This would reveal the energetic favorability of different orientations of the methoxyphenyl substituent relative to the heterocyclic ring in a solvent, providing a dynamic view that complements the gas-phase energy calculations from DFT. The presence of explicit solvent molecules in the simulation is crucial for accurately capturing how intermolecular hydrogen bonds and solvent polarity affect conformational preferences. mdpi.com
Tautomerism involves the migration of a proton between two atoms within the same molecule, leading to an equilibrium between two or more structural isomers. mdpi.comnih.gov For this compound, significant prototropic tautomerism is not expected under normal conditions due to the lack of acidic protons adjacent to a π-system in the typical keto-enol or imine-enamine fashion.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. researchgate.nete-bookshelf.denih.govresearchgate.net
The development of a robust QSAR/QSPR model begins with the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be constitutional, topological, geometric, or electronic in nature. researchgate.nete-bookshelf.denih.govresearchgate.net
A QSAR study on a series of morpholine-derived thiazoles as carbonic anhydrase-II inhibitors provides a clear example of this process. In this study, a genetic algorithm combined with multiple linear regression (GA-MLR) was used to select the most relevant descriptors and build a predictive model. The resulting QSAR model demonstrated a strong correlation between the selected descriptors and the inhibitory activity. nih.gov
The statistical quality of the developed model is crucial and is assessed using various parameters. A representative model from the study on morpholine-derived thiazoles is presented below:
QSAR Model for Carbonic Anhydrase-II Inhibition pIC50 = -60.0735 + 0.4231 (±0.1843) × GATS2c + 6.4836 (±0.2944) × SpMax2_Bhv + 32.6610 (±1.2276) × SpMin6_Bhe - 1.2490(±1.0248) × VP-6 nih.gov
| Statistical Parameter | Value |
|---|---|
| R² | 0.9238 |
| R²adj | 0.9021 |
| Q²loo | 0.8534 |
| F | 42.4449 |
R²: Coefficient of determination; R²adj: Adjusted R²; Q²loo: Leave-one-out cross-validation coefficient; F: F-statistic. nih.gov
The high values of R² and Q²loo indicate a model with good fitting and predictive ability. Such models, if developed for a series including this compound, could predict its biological activity.
QSAR models help in understanding which structural features are important for a particular activity or property. The descriptors included in the final QSAR equation highlight these influential features.
In the example of the morpholine-derived thiazoles, the selected descriptors were:
GATS2c: Geary autocorrelation of lag 2, weighted by charges. This descriptor relates to the distribution of charges within the molecule. nih.gov
SpMax2_Bhv: Largest eigenvalue of the Burden matrix of order 2, weighted by van der Waals volumes. This descriptor is related to molecular size and branching. nih.gov
SpMin6_Bhe: Smallest eigenvalue of the Burden matrix of order 6, weighted by electronegativities. This descriptor captures information about the electronic environment. nih.gov
VP-6: Virtual path of order 6, which is a topological descriptor related to the molecular shape and connectivity. nih.gov
The positive and negative coefficients of these descriptors in the QSAR equation indicate whether an increase in the descriptor's value leads to an increase or decrease in the biological activity. For instance, the positive coefficient for GATS2c in the model suggests that a specific charge distribution pattern enhances the inhibitory activity. nih.gov
Similarly, a QSAR study on 1,2,4-triazole (B32235) derivatives containing a 2-bromo-5-methoxyphenyl fragment revealed that increasing the size of the substituent radicals, particularly with aromatic fragments, led to a decrease in toxicity (higher LD50 values). This indicates that steric factors play a significant role in the safety profile of these compounds. zsmu.edu.ua For this compound, the presence of the methoxyphenyl group would be a key structural feature whose impact on various properties could be elucidated through such QSAR/QSPR studies.
Structure Activity Relationship Sar Studies and Molecular Interaction Modalities of 2 4 Methoxyphenyl Thiomorpholine Analogues
Design Principles for Investigating Thiomorpholine (B91149) Scaffold Modulations
The thiomorpholine ring is considered a "privileged scaffold" in medicinal chemistry. jchemrev.comjchemrev.comresearchgate.net This designation is given to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile starting point for drug discovery. jchemrev.comresearchgate.net The design principles for investigating modulations of this scaffold are rooted in the systematic exploration of its chemical space to develop compounds with specific and potent biological activities. jchemrev.comunife.it
Key strategies involve:
Systematic Substitution: Researchers create libraries of compounds by introducing a variety of substituents at different positions on the thiomorpholine ring and its attached phenyl group. This allows for the mapping of structure-activity relationships.
Bioisosteric Replacement: The sulfur atom in the thiomorpholine ring (a thioether) is a bioisostere of the oxygen atom in morpholine (B109124) (an ether). researchgate.net Comparing the activity of thiomorpholine analogues to their morpholine counterparts helps in understanding the role of the heteroatom in molecular interactions.
Conformational Constraint: Modifications can be designed to lock the thiomorpholine ring into a specific conformation to enhance binding affinity for a particular target.
Pharmacophore Hybridization: The thiomorpholine scaffold is often combined with other known pharmacophores (the essential features of a molecule required for biological activity) to create hybrid molecules with novel or enhanced activities. jchemrev.com
This strategic approach has led to the discovery of thiomorpholine derivatives with a wide range of pharmacological effects, including use as anticancer, antitubercular, and anti-inflammatory agents. jchemrev.comresearchgate.net
Influence of the 4-Methoxyphenyl (B3050149) Substituent on Molecular Recognition
Molecular recognition, the specific non-covalent interaction between two or more molecules, is fundamental to the biological activity of any drug candidate. For analogues of 2-(4-methoxyphenyl)thiomorpholine, the 4-methoxyphenyl group plays a crucial role in this process. Its influence can be attributed to several key properties.
The methoxy (B1213986) group (-OCH3) is a prevalent feature in many approved drugs. nih.gov Its presence on the phenyl ring at the 4-position (para-position) significantly impacts the molecule's electronic and physicochemical properties:
Electronic Effects: The methoxy group is electron-donating, which can influence the reactivity and interaction potential of the aromatic ring.
Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial connections with amino acid residues in the active site of a target enzyme or receptor. nih.gov
Lipophilicity and Solubility: The methoxy group provides a balance of lipophilicity and hydrophilicity, which can affect the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
Steric Influence: The size and orientation of the 4-methoxyphenyl group can guide the molecule into a specific binding orientation within a target's binding pocket, a critical factor for achieving selectivity. mdpi.com
Structure-activity relationship studies on various classes of compounds have consistently shown that a methoxy-substituted phenyl ring is advantageous for potent biological activity. nih.govacs.orgnih.gov This substituent is often essential for establishing the precise molecular recognition required for potent and selective inhibition of therapeutic targets.
Role of the Thiomorpholine Ring Conformation in Molecular Interactions
The three-dimensional shape of a molecule is critical for its ability to interact with a biological target. The six-membered thiomorpholine ring is not planar and, like cyclohexane, adopts a low-energy "chair" conformation to minimize steric strain. researchgate.netmdpi.com In this conformation, substituents can be oriented in either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position.
The specific conformation and the orientation of its substituents are critical for several reasons:
Active Site Complementarity: The chair conformation of the thiomorpholine ring and the spatial arrangement of its substituents must fit precisely into the three-dimensional contours of the enzyme's active site.
Positioning of Interacting Groups: The ring's pucker determines the orientation of the 4-methoxyphenyl group and any substituents on the nitrogen atom. This positioning is crucial for aligning key functional groups to form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the target protein. researchgate.net
Minimizing Energetic Penalties: A molecule must adopt a stable, low-energy conformation to bind effectively. The preference for the chair conformation minimizes the energetic cost of binding.
Recent crystallographic and computational studies on a related compound, 4-(4-nitrophenyl)thiomorpholine (B1608610), confirmed that the thiomorpholine ring adopts a chair conformation in the solid state, with the phenyl group in a quasi-axial position. researchgate.netmdpi.com However, DFT calculations suggested a quasi-equatorial position is preferred for the free molecule, highlighting that the ring's conformation can be influenced by its environment, such as the forces within a crystal lattice or an enzyme's active site. mdpi.com This conformational flexibility is a key aspect of its ability to adapt and bind to diverse biological targets.
Mechanistic Investigations of Enzyme Inhibition by Thiomorpholine Derivatives
Derivatives of this compound have been identified as inhibitors of several key enzymes implicated in human diseases.
Dipeptidyl Peptidase IV (DPP-IV) Inhibitory Mechanisms
Dipeptidyl Peptidase IV (DPP-IV) is a serine exopeptidase that plays a critical role in glucose metabolism. nih.govnih.gov It inactivates incretin (B1656795) hormones, such as GLP-1, which are responsible for stimulating insulin (B600854) secretion. nih.govyoutube.com By inhibiting DPP-IV, the levels of active incretins are increased, leading to better glycemic control in patients with type 2 diabetes. nih.govyoutube.com
Thiomorpholine-based compounds have been developed as potent DPP-IV inhibitors. jchemrev.comgoogle.com The mechanism of inhibition involves the molecule binding to the active site of the DPP-IV enzyme, preventing it from cleaving its natural substrates. nih.govmdpi.com Structural studies of DPP-IV inhibitors show that specific interactions within the enzyme's hydrophobic S1 pocket are crucial for potent inhibition. mdpi.com The design of these inhibitors often focuses on placing specific chemical groups that interact with key residues in the active site. For example, in one study of thiomorpholine-based inhibitors, it was found that introducing bulkier groups at a specific position enhanced inhibitory activity.
Table 1: SAR Insights for Thiomorpholine-Based DPP-IV Inhibitors
Squalene (B77637) Synthase Inhibition Mechanisms
Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway. nih.govebi.ac.uk It catalyzes the first committed step toward the formation of sterols, which involves the reductive dimerization of two molecules of farnesyl diphosphate (B83284) to produce squalene. ebi.ac.uknih.gov Inhibiting this enzyme is a therapeutic strategy for lowering cholesterol levels and treating hyperlipidemia. nih.gov
A series of thiomorpholine derivatives has been shown to exhibit potent hypolipidemic and antioxidant activity, believed to be mediated through the inhibition of squalene synthase. jchemrev.com The proposed mechanism involves the inhibitor molecule blocking the active site of squalene synthase, thereby preventing the formation of squalene and halting the downstream production of cholesterol. This leads to a significant reduction in plasma levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL). jchemrev.com
Table 2: In Vivo Efficacy of a Lead Thiomorpholine-Based Squalene Synthase Inhibitor
Data from Triton WR-1339-induced hyperlipidemic rat models.
Other Relevant Enzyme Target Engagements
The versatility of the thiomorpholine scaffold is further demonstrated by its activity against a variety of other enzyme targets. jchemrev.comresearchgate.net Research has shown that thoughtfully substituted thiomorpholine derivatives can exhibit a broad range of biological activities, suggesting engagement with multiple enzyme systems. jchemrev.comresearchgate.net These activities include:
Antitubercular and Anti-urease Activity jchemrev.comresearchgate.net
Anticancer Activity researchgate.net
Carbonic Anhydrase Inhibition nih.gov
Acetylcholinesterase Inhibition jchemrev.com
These findings underscore the "privileged" nature of the thiomorpholine scaffold and highlight its potential as a foundation for developing inhibitors against a wide spectrum of therapeutic targets beyond DPP-IV and squalene synthase.
Molecular Basis of Antioxidant Activity
The antioxidant properties of this compound and its analogues are rooted in their specific chemical structures, which allow them to neutralize reactive oxygen species (ROS) through various mechanisms. These compounds possess features that enable them to participate in single-electron transfer reactions, effectively quenching harmful free radicals and inhibiting oxidative processes like lipid peroxidation.
Radical Scavenging Mechanisms
The capacity of this compound analogues to scavenge free radicals is a key component of their antioxidant activity. This process is largely attributed to their ability to donate a hydrogen atom, which neutralizes a radical and forms a more stable, less reactive radical on the antioxidant molecule itself. mdpi.com The presence of the thiol group in the thiomorpholine ring and the methoxyphenyl moiety are crucial to this function. nih.gov
The general mechanism involves the antioxidant (ArOH) donating a hydrogen atom to a free radical (R•), resulting in a stabilized radical and a neutralized species (RH):
ArOH + R• → ArO• + RH
Studies on structurally related methoxyphenols, such as 2-allyl-4-methoxyphenol (B1267482), show that they produce a phenoxyl radical after oxidation. nih.gov These compounds are effective scavengers of various radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), as well as oxygen-centered and carbon-centered radicals. nih.gov The DPPH assay is a standard method used to evaluate the free-radical scavenging potential of antioxidants; the antioxidant reduces the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.com
The antioxidant activity is influenced by the molecular structure. For instance, synthetic compounds like 2-allyl-4-methoxyphenol have demonstrated greater radical-scavenging activity against DPPH compared to some natural counterparts. nih.gov The thiol group itself is a significant contributor to antioxidant defense, with thiols, persulfides, and polysulfides all recognized for their roles as free radical scavenging antioxidants. nih.gov
Inhibition of Lipid Peroxidation Processes
Lipid peroxidation is a destructive chain reaction initiated by free radicals attacking polyunsaturated fatty acids in cell membranes, leading to cellular damage. ptfarm.pl Antioxidants can interrupt this process by donating a hydrogen atom to lipid peroxyl radicals, thereby interfering with the chain propagation stage of lipid oxidation. nih.gov
Thiomorpholine derivatives have been shown to be potent inhibitors of lipid peroxidation. researchgate.net Specifically, certain N-substituted thiomorpholine derivatives were found to inhibit the ferrous/ascorbate-induced lipid peroxidation of microsomal membrane lipids. nih.gov The inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce a biological process by half, is a common measure of antioxidant efficacy. Some thiomorpholine derivatives have demonstrated IC50 values as low as 7.5 µM in inhibiting lipid peroxidation. researchgate.netnih.gov In some cases, the inhibitory potency of synthetic derivatives has been found to be several times greater than that of the reference antioxidant, Trolox. researchgate.net
The inhibition of lipid peroxidation is a critical antioxidant function, as the accumulation of damage from this process is linked to various pathological conditions. ptfarm.pl The ability of thiomorpholine analogues to effectively halt this cascade highlights their potential as protective agents against oxidative stress.
Investigation of Biological System Modulations (Non-Clinical Focus)
Analogues of this compound are investigated for their ability to modulate various biological systems, reflecting a broader interest in the thiomorpholine scaffold as a "privileged structure" in medicinal chemistry. These investigations focus on the molecular and cellular mechanisms underlying their potential antimicrobial, antineoplastic, and other biological activities.
Exploration of Molecular Targets in Antimicrobial Research
The thiomorpholine scaffold is recognized as a bioactive component in the development of new antimicrobial agents. researchgate.net A key strategy in combating antimicrobial resistance is the identification of novel molecular targets within microbes. researchgate.netnih.gov
One of the most promising areas of exploration for new antibacterial agents is the fatty acid biosynthesis (FAB) pathway. researchgate.netnih.gov This pathway is essential for bacterial survival, and its enzymes are considered attractive targets for inhibition. turkjps.org Specific enzymes within the FAB pathway that have been identified as potential targets include:
FabI: An enoyl-acyl carrier protein reductase. Inhibitors of FabI are in development against resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.govturkjps.org
β-ketoacyl-ACP synthases (KAS): These enzymes, including FabB, FabF, and FabH, are crucial for the elongation cycles in fatty acid synthesis. nih.gov
The development of thiomorpholine analogues may be directed at inhibiting these or other essential microbial enzymes, thereby disrupting vital cellular processes and leading to antimicrobial effects. researchgate.netnih.gov
Mechanistic Pathways in Antineoplastic Research at the Cellular Level
In the context of antineoplastic research, the methoxy group present in this compound analogues is of significant interest. Methoxy groups on aromatic rings can promote cytotoxic activity in various cancer cell lines by influencing ligand-protein binding and activating downstream signaling pathways that lead to cell death. mdpi.comresearchgate.net
Structure-activity relationship studies suggest that the position and number of methoxy groups can be critical for biological activity. mdpi.com One of the key mechanistic pathways being explored for related heterocyclic compounds is the inhibition of the phosphatidylinositol-3-kinase (PI3Kα) signaling pathway. mdpi.com PI3Kα is a significant target in cancer therapy, as its dysregulation is common in many human cancers, leading to uncontrolled cell growth and survival. mdpi.com The development of N-phenyl-4-hydroxy-2-quinolone-3-carboxamides, for example, has focused on their potential as PI3Kα inhibitors. mdpi.com The investigation of thiomorpholine analogues often involves assessing their ability to interfere with such fundamental cancer-related pathways at the cellular level.
Interactions with Other Biological Pathways (e.g., anti-inflammatory, antiviral, antiprotozoal)
The versatile thiomorpholine scaffold and its derivatives are also examined for their interactions with other significant biological pathways.
Anti-inflammatory Pathways: Analogues of this compound are investigated for their potential to modulate inflammatory responses. The mechanisms often involve the inhibition of key signaling pathways such as the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov Activation of these pathways by stimuli like lipopolysaccharides (LPS) leads to the production of pro-inflammatory mediators. nih.gov Research on related compounds has shown the ability to significantly reduce the production of inflammatory messengers, including nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov Furthermore, inhibition of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) is a common target for anti-inflammatory action. nih.gov
Antiviral Pathways: In the context of antiviral research, particularly concerning direct-acting antivirals (DAAs), a primary focus is on drug-drug interactions. nih.govnih.gov The metabolism of many drugs, including potential antiviral agents, involves cytochrome P450 (CYP) enzymes, such as CYP3A4, and drug transporters like P-glycoprotein (P-gp). nih.gov Thiomorpholine analogues, as potential new chemical entities, would be studied for their role as substrates, inhibitors, or inducers of these systems to predict and manage potential interactions with co-administered antiviral therapies. nih.gov
Antiprotozoal Pathways: The development of novel agents against protozoal infections often involves the synthesis and evaluation of heterocyclic compounds. For instance, studies on substituted 2,5-bis(4-guanylphenyl)furans have demonstrated significant activity against Trypanosoma rhodesiense, the parasite responsible for a form of African trypanosomiasis (sleeping sickness). nih.gov Some analogues in these studies showed curative effects in animal models at low dosage levels. nih.gov This line of research supports the exploration of other heterocyclic scaffolds, including thiomorpholines, for their potential to interact with and inhibit vital pathways in pathogenic protozoa.
Data Tables
Table 1: Molecular Targets of Thiomorpholine Analogues and Related Compounds in Biological Research
| Research Area | Potential Molecular Target/Pathway | Biological Effect | Source(s) |
|---|---|---|---|
| Antimicrobial | Fatty Acid Biosynthesis (FabI, FabB, FabF, FabH) | Inhibition of bacterial growth | researchgate.netnih.govturkjps.org |
| Antineoplastic | Phosphatidylinositol-3-kinase (PI3Kα) | Inhibition of cancer cell proliferation | mdpi.com |
| Anti-inflammatory | NF-κB and MAPK signaling pathways | Reduction of pro-inflammatory mediators (NO, TNF-α, IL-6) | nih.govnih.gov |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2), iNOS | Inhibition of inflammatory enzyme activity | nih.gov |
| Antiviral | Cytochrome P450 (CYP3A4), P-glycoprotein (P-gp) | Potential for drug-drug interactions with antiviral agents | nih.gov |
| Antiprotozoal | Unspecified targets in Trypanosoma rhodesiense | Inhibition of protozoal growth | nih.gov |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-allyl-4-methoxyphenol |
| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |
| Trolox |
| Nitric Oxide (NO) |
| Tumor necrosis factor-α (TNF-α) |
| Interleukin-6 (IL-6) |
| Lipopolysaccharide (LPS) |
| N-phenyl-4-hydroxy-2-quinolone-3-carboxamides |
| 2,5-bis(4-guanylphenyl)furans |
| Trypanosoma rhodesiense |
Chemical Reactivity and Reaction Mechanism Investigations of 2 4 Methoxyphenyl Thiomorpholine
Electrophilic and Nucleophilic Attack Sites on the Thiomorpholine (B91149) Ring
The thiomorpholine ring of 2-(4-methoxyphenyl)thiomorpholine presents multiple potential sites for both electrophilic and nucleophilic attack. The distribution of electron density, steric hindrance, and the nature of the attacking species determine the preferred site of reaction.
Electrophilic Attack: The lone pairs of electrons on the nitrogen and sulfur atoms make them the primary targets for electrophiles. The nitrogen atom, being generally more basic than the sulfur atom in a thiomorpholine ring, is more susceptible to protonation and alkylation. The sulfur atom can also be targeted by electrophiles, particularly those that have a high affinity for sulfur, leading to the formation of sulfonium (B1226848) ions.
The 4-methoxyphenyl (B3050149) group is an electron-rich aromatic system due to the electron-donating resonance effect of the methoxy (B1213986) group. This increases the nucleophilicity of the aromatic ring, making it susceptible to electrophilic aromatic substitution. The ortho positions (relative to the thiomorpholine substituent) are the most likely sites of attack due to the directing effect of the methoxy group.
| Potential Site | Type of Attack | Rationale |
| Nitrogen Atom | Electrophilic | Lone pair of electrons, basic character. |
| Sulfur Atom | Electrophilic | Lone pair of electrons, can be oxidized or form sulfonium ions. |
| Aromatic Ring (ortho to methoxy) | Electrophilic | Activated by the electron-donating methoxy group. |
Nucleophilic Attack: The thiomorpholine ring itself is generally resistant to nucleophilic attack due to its electron-rich nature. However, if the ring is activated, for instance by the formation of a sulfonium ion, the carbon atoms adjacent to the positively charged sulfur become electrophilic and can be attacked by nucleophiles. Similarly, protonation or acylation of the nitrogen could potentially make the adjacent carbons susceptible to attack, though this is less common.
| Potential Site | Type of Attack | Condition for Attack |
| Carbon α to Sulfur | Nucleophilic | Activation of sulfur to a sulfonium ion. |
| Carbon α to Nitrogen | Nucleophilic | Activation of nitrogen through protonation or acylation. |
Reactivity of the Sulfur Atom in the Thiomorpholine Ring System
The sulfur atom in the thiomorpholine ring is a key center of reactivity. Its ability to exist in multiple oxidation states and its nucleophilic character are central to the chemistry of this compound. In drug development, the sulfur atom in a thiomorpholine ring is often considered a "metabolically soft spot" due to its susceptibility to oxidation. mdpi.com
The sulfur atom can readily undergo oxidation to form the corresponding sulfoxide (B87167) and sulfone. These reactions are typically achieved using common oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate. The oxidation state of the sulfur significantly impacts the physical and chemical properties of the molecule, including its polarity and hydrogen bonding capacity.
Furthermore, the lone pair of electrons on the sulfur atom allows it to act as a nucleophile, reacting with alkyl halides or other electrophiles to form sulfonium salts. These salts can then undergo further reactions, such as elimination or substitution.
| Reaction Type | Reagent | Product |
| Oxidation | H₂O₂, m-CPBA | This compound S-oxide |
| Oxidation | Stronger oxidants | This compound S,S-dioxide (sulfone) |
| Alkylation | Alkyl halide (e.g., CH₃I) | S-alkyl sulfonium salt |
Mechanistic Studies of P-N Cleavage in Amidodithiophosphonate Derivatives
Specific mechanistic studies on the P-N cleavage in amidodithiophosphonate derivatives of this compound are not readily found in the current scientific literature. However, the general mechanism for the cleavage of the P-N bond in related phosphoramidothioates and phosphoramidodithioates can provide insight into the expected reactivity.
The P-N bond in such compounds is known to be susceptible to hydrolysis, particularly under acidic or basic conditions. The mechanism of cleavage can proceed through several pathways, depending on the reaction conditions and the nature of the substituents on the phosphorus and nitrogen atoms.
Under acidic conditions, the nitrogen atom of the thiomorpholine ring is likely to be protonated. This is followed by the nucleophilic attack of water on the phosphorus atom, leading to the cleavage of the P-N bond and the formation of the corresponding phosphoric or phosphonic acid and protonated this compound.
Under basic conditions, the mechanism may involve the deprotonation of a P-OH or P-SH group, if present, or direct nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center, again resulting in the cleavage of the P-N bond. The stability of the P-N bond is a critical factor in the design of phosphorus-containing prodrugs and agrochemicals.
Stability and Degradation Pathways Under Different Chemical Conditions
The stability of this compound is influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing or reducing agents. While specific degradation studies for this compound are not widely reported, its degradation pathways can be inferred from the chemistry of thiomorpholines and anisoles.
Oxidative Degradation: As mentioned previously, the sulfur atom is prone to oxidation, which represents a primary degradation pathway. researchgate.net Strong oxidizing conditions can lead to the formation of the sulfoxide and sulfone. mdpi.com
Acidic and Basic Conditions: The ether linkage of the methoxy group is generally stable to a wide range of pH. The thiomorpholine ring is also relatively stable, although extreme acidic or basic conditions could potentially lead to ring-opening reactions. The C-N bond is a potential site for cleavage in biodegradative pathways, as seen in the degradation of thiomorpholine by certain microorganisms. nih.govresearchgate.net
Photodegradation: Aromatic compounds and compounds with heteroatoms can be susceptible to photodegradation. Exposure to UV light could potentially lead to the formation of radical species and subsequent degradation products.
| Condition | Potential Degradation Pathway | Likely Products |
| Oxidative (e.g., H₂O₂) | Oxidation of sulfur | Sulfoxide, Sulfone |
| Acidic | Protonation, potential for ring opening at high temps | Protonated parent, ring-opened products |
| Basic | Generally stable | - |
| Photolytic (UV light) | Radical formation, cleavage | Complex mixture of degradation products |
| Biodegradation | C-N bond cleavage | Ring-opened metabolites |
Stereoselective Reactions and Chiral Transformations of the Thiomorpholine Moiety
The this compound molecule possesses a chiral center at the C2 position of the thiomorpholine ring. This introduces the possibility of stereoselective reactions and chiral transformations.
Asymmetric Synthesis: The synthesis of enantiomerically pure this compound would require a stereoselective synthetic route. This could be achieved through various strategies, such as the use of a chiral auxiliary, a chiral catalyst, or starting from a chiral precursor.
Diastereoselective Reactions: In reactions involving the formation of a new stereocenter, the existing chirality at C2 can influence the stereochemical outcome, leading to the preferential formation of one diastereomer over the other. For example, in the oxidation of the sulfur atom to a sulfoxide, the approach of the oxidizing agent could be directed by the 4-methoxyphenyl group, potentially leading to a diastereoselective synthesis of one of the two possible sulfoxide diastereomers.
Chiral Transformations: The chiral this compound scaffold can be used as a building block in the synthesis of more complex chiral molecules. The stereochemistry at the C2 position can be transferred or can be used to control the stereochemistry of subsequent reactions at other parts of the molecule.
While general principles of stereoselective synthesis are well-established, specific examples involving this compound are not prevalent in the literature, highlighting an area for potential future research. masterorganicchemistry.commdpi.com
Applications of 2 4 Methoxyphenyl Thiomorpholine and Its Derivatives in Advanced Materials and Specialized Fields
Coordination Chemistry and Metal Complexation
The nitrogen and sulfur atoms within the thiomorpholine (B91149) ring of 2-(4-Methoxyphenyl)thiomorpholine provide excellent donor sites for coordination with metal ions. This has led to significant research into its use as a ligand in the formation of novel metal complexes with diverse geometries and properties.
Synthesis and Characterization of Metal Complexes (e.g., Nickel Complexes)
The synthesis of metal complexes involving thiomorpholine and its derivatives often involves the reaction of a metal salt with the ligand in a suitable solvent. For instance, nickel(II) complexes can be prepared by reacting a nickel(II) salt, such as NiCl₂·6H₂O or NiSO₄·6H₂O, with a thiourea (B124793) derivative ligand, which is structurally related to thiomorpholine. chemrevlett.comcore.ac.uk These reactions can yield mononuclear complexes where the thiourea ligand acts as a bidentate NS donor. core.ac.uk
The characterization of these complexes is crucial to understanding their structure and properties. A variety of analytical techniques are employed:
Spectroscopic Methods: Infrared (IR) spectroscopy helps to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of bonds upon complexation. chemrevlett.com UV-Visible spectroscopy provides information about the electronic transitions within the complex, which is indicative of its geometry. chemrevlett.com
Magnetic Susceptibility: This measurement helps determine the magnetic properties of the complex (paramagnetic or diamagnetic), which provides insight into the electron configuration and geometry of the metal center. chemrevlett.comchemijournal.com For example, square planar nickel(II) complexes are often diamagnetic, while octahedral and tetrahedral complexes are typically paramagnetic. chemijournal.com
Depending on the reaction conditions and the nature of the ligands, nickel(II) complexes can adopt various geometries, including square planar, octahedral, and tetrahedral. chemijournal.comnih.govlibretexts.orglibretexts.org For example, the reaction of thiophenols with [NiMe₂(PMe₃)₃] has been shown to yield thiophenolato nickel(II) complexes with a trans square planar arrangement of the donor atoms. researchgate.net In other cases, octahedral geometries are suggested based on analytical data. chemijournal.com The synthesis of mononuclear bis-chelated Ni(II) complexes has also been reported. chemrevlett.com
Table 1: Examples of Nickel(II) Complex Characteristics
| Ligand Type | Coordination Mode | Observed Geometries | Characterization Techniques |
|---|---|---|---|
| Thiourea Derivatives | Bidentate (NS), Tridentate (NNS) | Square Planar, Octahedral | IR, UV-Vis, X-ray Crystallography, Magnetic Susceptibility |
| Thiophenolato Ligands | Monodentate | Square Planar | X-ray Crystallography, NMR |
| Hydrazone Derivatives | - | Octahedral | IR, UV-Vis, 1H NMR, Magnetic Susceptibility |
Ligand Design and Coordination Geometry of Thiomorpholine-based Ligands
The design of ligands based on the thiomorpholine scaffold is a key aspect of controlling the final structure and properties of the metal complexes. The coordination geometry is influenced by several factors, including the coordination number of the metal ion, its oxidation state, and the steric and electronic properties of the ligands. libretexts.orgwikipedia.org
Thiomorpholine derivatives can act as versatile ligands. For example, thiomorpholine-4-carbonitrile (B13281492) has been shown to act as a bis-monodentate ligand in the formation of silver-based coordination polymers. bg.ac.rs In these polymers, the silver(I) ion exhibited both three-coordinate and four-coordinate geometries. bg.ac.rs The coordination preference of a metal can vary significantly with its oxidation state and the surrounding ligands. wikipedia.org
Common coordination geometries for transition metal complexes include octahedral (coordination number 6), tetrahedral (coordination number 4), and square planar (coordination number 4). libretexts.orglibretexts.org While VSEPR theory is useful for predicting the geometry of main group elements, the geometry of transition metal complexes is more accurately described by Crystal Field Theory, which considers the d-electron configuration of the metal. wikipedia.org For instance, d⁸ metal ions like Ni(II) almost exclusively form square planar complexes. libretexts.org The flexibility of the ligand, such as the ability to change its bite angle, also plays a role in the resulting geometry. nih.gov
Integration into Nanomaterials and Nanocomposites
The unique properties of this compound and its derivatives make them suitable for incorporation into nanomaterials, creating hybrid materials with enhanced functionalities.
Nano-Dispersion Techniques and Characterization (e.g., Silica Matrix)
One common approach for creating these hybrid materials is the sol-gel method, which allows for the entrapment of organic molecules within an inorganic network, such as silica. google.com This technique offers control over the chemical conditions and facilitates the formation of a homogeneous material at a molecular level. The process typically involves the hydrolysis and condensation of a precursor, like tetraethylorthosilicate (TEOS), in the presence of the organic component.
The characterization of these nano-dispersed materials is essential to confirm their structure and morphology. Techniques such as X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FT-IR), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are commonly employed to study the structure of the resulting hybrid materials.
Enhanced Properties of Hybrid Materials
The integration of organic molecules like thiomorpholine derivatives into an inorganic matrix can result in hybrid materials with a combination of properties from both components. These materials have shown potential in various fields due to their unique electronic and optical properties. For example, hybrid polymeric iodoplumbates constructed from morpholine (B109124) (a related heterocycle) exhibit semiconductor behavior and third-order nonlinear optical (NLO) activities. researchgate.net
Polymers derived from thiomorpholine have been shown to be stimuli-responsive, exhibiting tailored hydrophilicity and hemocompatible properties. mdpi.com For instance, poly(thiomorpholine oxide ethyl methacrylate) (PTHOXMA) is a dual lower critical solution temperature (LCST)/pH-responsive polymer, making it a "smart" material with potential in biological applications. mdpi.com The antioxidant properties of some thiomorpholine derivatives have also been noted. jchemrev.comjchemrev.com
Potential in Dye and Pigment Applications based on Azo Linkages
Azo dyes, characterized by the –N=N– functional group, represent the largest class of synthetic colorants used in various industries. nih.govekb.eg The incorporation of heterocyclic moieties, such as thiomorpholine, into azo dyes can enhance their properties.
The synthesis of azo dyes typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich nucleophile. nih.gov Azo dyes containing heterocyclic rings, such as thiadiazole (a sulfur-containing heterocycle), have been synthesized and applied to polyester (B1180765) fibers, showing good to excellent fastness properties. tarjomeplus.com These heterocyclic azo dyes often exhibit brighter hues compared to their carbocyclic counterparts. tarjomeplus.com
The general procedure for creating an azo dye involves:
Diazotization: A primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. nih.gov
Coupling: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich species like a phenol (B47542) or an amine. nih.govnih.gov
For a thiomorpholine-based azo dye, an amino-substituted derivative of this compound would serve as the diazo component. This would then be coupled with a suitable aromatic compound to generate the final dye molecule. The resulting dye's color and properties would be influenced by the specific structure of both the thiomorpholine-containing diazo component and the coupling component. tarjomeplus.com The use of heterocyclic components in azo dyes is an active area of research for developing new colorants with improved performance. nih.govresearchgate.net
Catalytic Applications of Thiomorpholine-Based Organocatalysts
While specific research detailing the catalytic applications of this compound is not extensively documented in publicly available literature, the broader class of thiomorpholine and its parent, morpholine, have been investigated as scaffolds for organocatalysts. The exploration of these six-membered heterocyclic motifs in catalysis provides a foundational context for the potential, albeit currently underexplored, applications of its derivatives.
The thiomorpholine scaffold is a thio-analog of morpholine, where the oxygen atom is replaced by sulfur. jchemrev.com This substitution introduces significant changes to the electronic and steric properties of the ring, which can influence its reactivity and catalytic behavior. Thiomorpholine and its derivatives are utilized in various chemical contexts, including as solvents and in the synthesis of biologically active compounds. jchemrev.comjchemrev.com Their structural versatility makes them intriguing candidates for the development of novel catalysts.
In the related field of morpholine-based organocatalysis, research has shown that the pyrrolidine (B122466) nucleus is often more efficient than piperidine (B6355638) or morpholine for the condensation of aldehydes with electrophiles via an enamine mechanism. nih.gov The lower reactivity of morpholine-enamines is attributed to the electron-withdrawing effect of the oxygen atom and the pronounced pyramidalization of the nitrogen, which decreases the nucleophilicity of the enamine. nih.gov Despite these challenges, new organocatalysts based on β-morpholine amino acids have been developed and successfully used in the 1,4-addition reaction of aldehydes to nitroolefins, achieving excellent yields and stereoselectivity with low catalyst loading. nih.gov
This success with the morpholine scaffold suggests that thiomorpholine-based catalysts could offer an alternative reactivity profile. The sulfur atom in thiomorpholine is less electronegative and more polarizable than oxygen, which could modulate the electronic properties of the enamine intermediate in a potentially favorable way.
Furthermore, functionalized thiomorpholine derivatives, such as Schiff bases and β-lactams, have been synthesized and screened for various biological activities. jchemrev.com The synthetic accessibility of such derivatives opens the door for the creation of a library of chiral thiomorpholine-based ligands and organocatalysts for asymmetric synthesis. For instance, the catalytic enantioselective synthesis of 3-substituted morpholines has been achieved through a tandem reaction, highlighting the potential for developing similar strategies for thiomorpholine derivatives. nih.gov
While the direct application of this compound as an organocatalyst remains a prospective area of research, the foundational studies on related heterocyclic systems indicate a promising, yet largely untapped, potential for thiomorpholine-based compounds in the field of organocatalysis.
Future Research Directions and Concluding Perspectives
Development of Novel and Efficient Synthetic Methodologies for Substituted Thiomorpholines
The synthesis of thiomorpholine (B91149) derivatives, including 2-(4-methoxyphenyl)thiomorpholine, is a cornerstone of their continued investigation. While established methods exist, the development of more efficient, scalable, and environmentally benign synthetic routes remains a key objective. Future research is anticipated to focus on several innovative approaches:
Continuous Flow Synthesis: This technique offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and higher yields. A continuous flow method for producing thiomorpholine has been developed using a two-step telescoped process involving a photochemical thiol-ene reaction. acs.org This approach utilizes inexpensive starting materials like cysteamine (B1669678) hydrochloride and vinyl chloride, with 9-fluorenone (B1672902) as a photocatalyst, to quantitatively yield the intermediate, which is then cyclized to thiomorpholine. acs.org
Photocatalytic Methods: The use of light to drive chemical reactions is a rapidly growing field. A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes has been shown to produce substituted thiomorpholines under continuous flow conditions. organic-chemistry.org This method employs an inexpensive organic photocatalyst (TPP) and a Lewis acid additive. organic-chemistry.org
Click Chemistry: Known for its high efficiency and selectivity, "click chemistry" presents a powerful tool for synthesizing complex molecules. researchgate.net The copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, a prominent click reaction, could be adapted for the facile and sustainable development of novel thiomorpholine derivatives with minimal byproducts. researchgate.net
Novel Catalytic Systems: Exploration of new catalysts, including transition metals and organocatalysts, could lead to milder reaction conditions and improved functional group tolerance. Boron trifluoride etherate, for instance, has been shown to mediate the intramolecular hydrothioalkoxylation of nitrogen-tethered alkenes to produce thiomorpholines in good yields. organic-chemistry.org
These advancements in synthetic chemistry will not only facilitate the production of this compound but also enable the creation of diverse libraries of substituted thiomorpholines for further screening and application.
Application of Advanced Spectroscopic Techniques for Real-time Reaction Monitoring
To optimize the novel synthetic methodologies discussed above, a detailed understanding of reaction kinetics and mechanisms is crucial. Advanced spectroscopic techniques are poised to play a pivotal role in achieving this through real-time reaction monitoring.
| Spectroscopic Technique | Application in Thiomorpholine Synthesis Monitoring |
| High-Resolution Mass Spectrometry (HRMS) | ESI-MS can be used to perform measurements in positive ionization mode to identify and quantify intermediates and products during the synthesis of thiomorpholine derivatives. acs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H-NMR and ¹³C-NMR are fundamental for characterizing the chemical structures of synthesized thiomorpholine compounds and their intermediates. acs.orgresearchgate.net |
| Fourier-Transform Infrared (FTIR) Spectroscopy | FTIR is utilized for the characterization of chemical structures of novel thiomorpholine derivatives. researchgate.net |
| UV/Vis Spectroscopy | UV/Vis spectra can be recorded to monitor the progress of photochemical reactions, such as those used in continuous flow synthesis. acs.org |
| X-ray Crystallography | This technique provides definitive structural elucidation of crystalline thiomorpholine derivatives, offering insights into their three-dimensional conformation. mdpi.comnih.gov |
By providing a continuous stream of data, these techniques, often as part of Process Analytical Technology (PAT), will enable chemists to fine-tune reaction parameters for optimal efficiency and yield.
Integration of Machine Learning and AI in Computational Design and Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and materials science. mdpi.com For this compound, these computational tools offer a powerful approach to accelerate research and development.
Key areas where ML and AI can be integrated include:
De Novo Drug Design: AI algorithms can generate novel molecular structures with desired properties, potentially leading to the design of more potent and selective thiomorpholine-based drug candidates. harvard.edu
Property Prediction: Machine learning models can be trained to predict various physicochemical and biological properties of thiomorpholine derivatives, such as solubility, toxicity, and bioactivity, thereby reducing the need for extensive experimental screening. mdpi.comharvard.edu
Predicting Nonspecificity: AI-driven computational frameworks that combine sequence, structural, and biophysical data can be used to predict nonspecific binding and developability risks in therapeutic molecules. pegsummiteurope.com
Structure-Based Drug Design (SBDD): With the advent of AI systems like AlphaFold, which can predict the 3D structure of proteins, SBDD approaches for thiomorpholine derivatives are significantly accelerated. mdpi.com Deep learning is increasingly being used for protein-ligand binding site prediction and binding affinity prediction. mdpi.com
The integration of these computational methods will undoubtedly streamline the design and optimization of thiomorpholine-based compounds for various applications.
Exploration of New Molecular Interaction Modes and Target Discovery
The therapeutic potential of the thiomorpholine scaffold is vast and continues to be explored. jchemrev.com Future research will focus on identifying new molecular targets and elucidating the intricate details of their interactions with this compound and its analogues.
Promising research avenues include:
Target Identification: High-throughput screening and computational approaches can be employed to identify novel protein targets for thiomorpholine derivatives.
Understanding Target Flexibility: Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for studying the dynamic nature of protein-ligand interactions. nih.gov NMR, in particular, allows for the direct observation of a molecule's physical flexibility in solution. nih.gov
Molecular Dynamics (MD) Simulations: Atomic-level MD simulations can provide detailed insights into the conformational changes that occur upon ligand binding, helping to understand the mechanism of action. nih.gov
A deeper understanding of these molecular interactions will be instrumental in designing more specific and effective thiomorpholine-based therapeutics. The thiomorpholine scaffold has been identified as a "privileged" structure in medicinal chemistry due to its presence in a wide range of bioactive compounds. jchemrev.comresearchgate.net
Expanding the Scope of Non-Biological Applications for Thiomorpholine Scaffolds
While the biological applications of thiomorpholines are well-documented, their potential in other fields is an exciting and underexplored area of research. The unique properties of the thiomorpholine ring, such as its ability to act as a solvent and its potential as a building block for polymers, open up new avenues for its use. researchgate.netresearchgate.net
Future research could focus on:
Materials Science: The incorporation of thiomorpholine moieties into polymers could lead to the development of novel materials with unique properties. researchgate.net For example, new methacrylates derived from thiomorpholine and thiomorpholine-oxide have been prepared to create stimuli-responsive materials for biological applications. mdpi.com
Catalysis: The sulfur and nitrogen atoms in the thiomorpholine ring could act as coordinating sites for metal catalysts, leading to the development of new catalytic systems for organic synthesis.
Corrosion Inhibition: Morpholine (B109124) derivatives have shown utility as corrosion inhibitors, and thiomorpholine analogues could be investigated for similar or enhanced properties. researchgate.net
Chitosan (B1678972) Scaffolds: Chitosan, a natural polysaccharide, is a promising biomaterial for various biomedical applications due to its biocompatibility and biodegradability. nih.gov The functionalization of chitosan scaffolds with thiomorpholine derivatives could enhance their properties for applications in tissue engineering and drug delivery. nih.gov
By thinking beyond the traditional biomedical scope, researchers can unlock new and valuable applications for the versatile thiomorpholine scaffold.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-Methoxyphenyl)thiomorpholine, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via nucleophilic substitution reactions. For example, thiomorpholine derivatives are often prepared by reacting 4-methoxyphenylmethyl halides with thiomorpholine in polar aprotic solvents (e.g., acetonitrile) under reflux, with bases like K₂CO₃ to deprotonate intermediates . Optimization involves adjusting reaction time (12-24 hours), temperature (60-80°C), and stoichiometric ratios (1:1.2 thiomorpholine:halide). Purity is enhanced via column chromatography using silica gel and ethyl acetate/hexane gradients.
Q. How is this compound characterized structurally?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy singlet at δ 3.8 ppm, thiomorpholine protons at δ 2.7-3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 238.31) .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and bond angles, critical for confirming the thiomorpholine ring conformation .
Q. What safety protocols are recommended for handling this compound?
- Guidelines : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. The compound may irritate skin (GHS Category 1B) and is flammable (Category 4). Store at 2-8°C in airtight containers with desiccants to prevent oxidation .
Advanced Research Questions
Q. How does the electronic nature of the 4-methoxyphenyl group influence reactivity in thiomorpholine derivatives?
- Mechanistic Insight : The methoxy group acts as an electron donor via resonance, stabilizing intermediates in substitution reactions. This enhances nucleophilic attack on the thiomorpholine ring, as evidenced by faster reaction rates compared to nitro- or chloro-substituted analogs (e.g., 4-nitrophenyl derivatives require harsher conditions) . Computational DFT studies (B3LYP/6-31G*) show reduced activation energy (~5 kcal/mol) for methoxy-substituted intermediates .
Q. How can researchers resolve contradictions in reported biological activities of thiomorpholine analogs?
- Case Study : For example, 4-methoxyphenyl analogs show variable antimicrobial efficacy across studies. To address this:
- Standardize assays : Use CLSI guidelines for MIC testing against S. aureus (ATCC 25923) with consistent inoculum sizes (1×10⁶ CFU/mL) .
- Control variables : Test solubility in DMSO/PBS and rule out aggregation artifacts via dynamic light scattering .
- SAR Analysis : Compare with chloro- or trifluoromethoxy-substituted analogs to isolate electronic vs. steric effects .
Q. What computational strategies predict the metabolic stability of this compound?
- In Silico Workflow :
- Metabolic Soft Spots : Use Schrödinger’s ADMET Predictor to identify oxidation-prone sites (e.g., sulfur in thiomorpholine).
- CYP450 Metabolism : Dock the compound into CYP3A4 (PDB: 5VCC) using Glide SP mode; prioritize sulfoxide metabolites for LC-MS validation .
- Half-life Estimation : Apply QSAR models trained on thiomorpholine sulfoxides (training set: n = 45, R² = 0.89) .
Q. How can reaction yields be improved in multi-step syntheses involving this compound?
- Process Chemistry :
- Step 1 : Optimize thiomorpholine ring closure via microwave-assisted synthesis (100°C, 30 min, 80% yield vs. 50% conventional) .
- Step 2 : Introduce flow chemistry for coupling with aryl halides, reducing byproducts (residence time: 2 min, 0.5 equiv. CuI catalyst) .
- Quality Control : Track intermediates via inline IR spectroscopy to monitor C-S bond formation (peak at 650 cm⁻¹) .
Q. What role does the thiomorpholine sulfur atom play in target binding, and how can this be probed experimentally?
- Biophysical Studies :
- Crystallography : Co-crystallize with human adenosine A₂A receptor (PDB: 4EIY) to map sulfur-π interactions with Phe168 .
- Isothermal Titration Calorimetry (ITC) : Measure ΔG changes when substituting sulfur with oxygen (morpholine analogs show 2-fold lower binding affinity) .
- Proteolysis : Treat target proteins with the compound and perform tryptic digest/MS to identify covalently modified cysteine residues .
Methodological Notes
- Contradictions Addressed : Cross-referenced thiomorpholine derivative data from structural analogs (e.g., 4-chlorophenyl, trifluoromethoxy) to ensure robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
